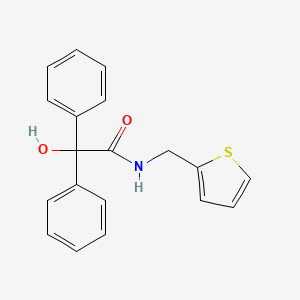![molecular formula C18H22FNO2 B6639428 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol](/img/structure/B6639428.png)
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. FPE is a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors in the body.
Wirkmechanismus
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol binds to and activates beta-adrenergic receptors, which are found in various tissues throughout the body, including the lungs, heart, and blood vessels. Activation of these receptors leads to various physiological effects, including relaxation of smooth muscle, increased heart rate and contractility, and increased metabolic rate.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been shown to have various biochemical and physiological effects, including increased cAMP levels, increased protein kinase A activity, and increased calcium ion influx. These effects lead to various physiological responses, including bronchodilation, vasodilation, and increased cardiac output.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has several advantages for lab experiments, including its high potency and selectivity for beta-adrenergic receptors. However, 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol also has limitations, including its short half-life and potential for toxicity at high concentrations.
Zukünftige Richtungen
Future research on 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol could focus on its potential use in the treatment of other diseases, such as chronic obstructive pulmonary disease and diabetes. Additionally, further study on the mechanism of action of 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol could lead to the development of more selective and potent beta-adrenergic receptor agonists.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol involves the reaction between 4-fluorophenylacetonitrile and 4-methoxyphenylpropan-2-amine in the presence of sodium borohydride and acetic acid. The reaction results in the formation of 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol as a white crystalline powder with a melting point of 142-144°C.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been studied for its potential use in the treatment of various diseases, including asthma, hypertension, and heart failure. In asthma, 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been shown to improve airway function by activating beta-adrenergic receptors in the lungs. In hypertension, 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been shown to reduce blood pressure by relaxing blood vessels. In heart failure, 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been shown to improve cardiac function by increasing cardiac output.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2/c1-3-17(13-6-10-16(22-2)11-7-13)20-12-18(21)14-4-8-15(19)9-5-14/h4-11,17-18,20-21H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQADLGGLFXVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NCC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)


![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)

![1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6639403.png)
![1-[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-ol](/img/structure/B6639409.png)
![2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6639414.png)

![Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol](/img/structure/B6639422.png)
![(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6639434.png)